3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile
Overview
Description
3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole ring substituted with a nitrile group and a ketone group, making it a versatile building block in organic synthesis and pharmaceutical research.
Scientific Research Applications
3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of indole-based biological activities, including antimicrobial and anticancer properties.
Medicine: It is a precursor in the synthesis of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
Target of Action
The primary target of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile, also known as 3-(CYANOACETYL)-1-METHYLINDOLE, is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, leading to changes in cell structure and function . The compound’s mode of action is similar to that of colchicine, a well-known inhibitor of tubulin polymerization .
Biochemical Pathways
The inhibition of tubulin polymerization affects various biochemical pathways. It disrupts the mitotic spindle formation, which is crucial for cell division . This disruption can lead to cell cycle arrest, specifically at the G2/M phase . The compound’s effect on these pathways can have downstream effects on cell proliferation and survival .
Result of Action
The compound’s inhibition of tubulin polymerization and disruption of microtubule formation can lead to cell cycle arrest and apoptosis . In vitro studies have shown that the compound has potent antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29 .
Biochemical Analysis
Biochemical Properties
It’s likely that this compound interacts with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile in animal models have not been studied yet .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone under acidic conditions. For this specific compound, the starting materials would include 1-methyl-1H-indole-3-carbaldehyde and a suitable nitrile source. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst such as methanesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of microwave irradiation can also accelerate the reaction, reducing the overall production time .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, amines, and oxo derivatives, which can be further utilized in the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
1-methyl-1H-indole-3-carboxylic acid: Another indole derivative with similar synthetic applications.
1H-indole-3-acetonitrile: A compound with a similar nitrile group but different substitution pattern.
Uniqueness
3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile is unique due to its combination of a nitrile group and a ketone group on the indole ring. This unique structure allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-(1-methylindol-3-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-14-8-10(12(15)6-7-13)9-4-2-3-5-11(9)14/h2-5,8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHFECXPWICLHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504205 | |
Record name | 3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343778-74-5 | |
Record name | 3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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